1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde
Description
The compound 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde is a bicyclic aldehyde featuring a norbornane (bicyclo[2.2.1]heptane) scaffold fused with a cyclopropane ring and a formyl (-CHO) group. The bicyclo[2.2.1]heptane moiety confers rigidity and stereochemical complexity, while the cyclopropane ring introduces significant ring strain, which may enhance reactivity in synthetic applications. The aldehyde group positions this compound as a versatile intermediate in organic synthesis, particularly in cycloadditions or nucleophilic additions .
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h7-10H,1-6H2 |
InChI Key |
NXPBXAQPZGUBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3(CC3)C=O |
Origin of Product |
United States |
Preparation Methods
Carbene-Based Methods
| Method | Reagents/Conditions | Application Example |
|---|---|---|
| Simmons-Smith Reaction | Zn(CH2I)2, Cu | Adds CH2 groups to alkenes. |
| Transition Metal-Catalyzed | Rhodium/copper catalysts, diazo compounds | Enables stereoselective cyclopropanation. |
| Difluorocarbene Addition | BrCF2COONa, 150°C in diglyme | For electron-rich alkenes (adaptable for non-fluorinated analogs). |
Non-Carbene Methods
- Michael Addition-Radical Cyclization : Enolate addition to α,β-unsaturated esters followed by radical cyclization (e.g., using Et3B).
Aldehyde Functionalization
Introducing the aldehyde group requires careful oxidation or formylation:
- Oxidation of Alcohols : Convert hydroxymethyl groups to aldehydes using PCC or Swern oxidation.
- Vilsmeier-Haack Formylation : Direct formylation of aromatic or activated methyl groups.
- Reduction-Oxidation Sequence : Reduce esters (LiAlH4) to alcohols, then oxidize to aldehydes.
Integrated Synthetic Routes
Route 1: Sequential Cyclopropanation and Oxidation
Route 2: Organocatalytic Asymmetric Synthesis
- Use organocatalytic [4+2] cycloaddition to form bicyclo[2.2.1]heptane-1-carboxylate.
- Reduce the ester to alcohol (LiAlH4), then oxidize to aldehyde.
- Functionalize the norbornane with cyclopropane via carbene addition to a pre-installed alkene.
Challenges and Optimization
- Steric Hindrance : The rigid norbornane framework may impede cyclopropanation; elevated temperatures or excess reagents may be required.
- Aldehyde Stability : Protect aldehyde groups as acetals during reactive steps (e.g., Grignard couplings).
- Stereoselectivity : Asymmetric organocatalysis or chiral auxiliaries ensure enantiomeric purity.
Key Research Insights
- Diels-Alder Efficiency : Intermolecular reactions yield bicyclo[2.2.1]heptanes in >80% yield.
- Cyclopropanation Yields : Simmons-Smith reactions achieve 60–90% yields for simple alkenes.
- Oxidation Selectivity : PCC avoids over-oxidation to carboxylic acids, preserving aldehyde integrity.
Chemical Reactions Analysis
Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also influence its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
(a) 1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Key Differences: The cyclopropane ring in the target compound is replaced with a cyclobutane ring, reducing ring strain but increasing conformational flexibility.
- Applications : Like its cyclopropane counterpart, this compound is likely used in medicinal chemistry for fragment-based drug design due to its constrained geometry .
(b) 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane
- Molecular Formula : C₁₂H₂₀
- Molecular Weight : 164.29 g/mol
- Key Differences: Lacks the aldehyde functional group, limiting its utility in reactions requiring electrophilic carbonyl centers.
- Reactivity : The absence of a polar group reduces solubility in polar solvents compared to aldehyde-containing analogs .
Physicochemical Properties (Comparative Table)
*Inferred from cyclobutane analog by subtracting a CH₂ unit.
Reactivity and Stability
- Cyclopropane vs. Cyclobutane :
- Aldehyde Reactivity :
Limitations and Data Gaps
- Missing Data : Critical parameters (e.g., boiling point, solubility, toxicity) for the target compound are unavailable in the provided evidence, necessitating experimental validation.
- Synthetic Routes: No synthesis protocols are detailed, though analogous aldehydes are typically prepared via oxidation of corresponding alcohols or formylation reactions.
Biological Activity
1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde, a bicyclic compound, has garnered attention for its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its effects on cellular systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 180.24 g/mol
- CAS Registry Number : 1696633-34-7
The compound features a bicyclo[2.2.1]heptane moiety linked to a cyclopropane carbaldehyde group, which may contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing several key areas of interest:
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of bicyclo[2.2.1]heptane can induce genotoxic effects in bacterial cells, leading to an SOS response without exhibiting alkylating effects at lower concentrations . This suggests potential applications in developing antibacterial agents.
Cytotoxic Effects
In high concentrations, this compound has demonstrated cytotoxicity, which could be leveraged for therapeutic purposes against cancer cells. A study reported significant decreases in luminescence in bacterial models treated with high concentrations of related bicyclic compounds, indicating cellular stress and potential apoptosis pathways activation .
Study on Genotoxicity
A notable study investigated the genotoxic effects of bis(bicyclo[2.2.1]heptane) on E. coli. The findings revealed that while the compound did not exhibit alkylating effects, it caused DNA damage leading to an SOS response at higher concentrations (100 g/L). The statistical analysis showed a significant p-value (<0.001), indicating a strong correlation between concentration and genotoxicity .
Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of related bicyclic compounds on human cell lines. The study found that at concentrations exceeding 10 g/L, there was a marked decrease in cell viability, suggesting that the compound could be further studied for its potential as an anticancer agent .
Data Table: Biological Activity Summary
| Activity Type | Effect | Concentration Tested | Statistical Significance |
|---|---|---|---|
| Antimicrobial | Induces SOS response | 1 - 100 g/L | p < 0.001 |
| Cytotoxicity | Decreased cell viability | >10 g/L | p < 0.001 |
| Genotoxicity | DNA damage | 100 g/L | p < 0.001 |
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for 1-{Bicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carbaldehyde?
- Methodological Answer : Synthesis typically involves multi-step routes:
-
Step 1 : Construct the bicyclo[2.2.1]heptane framework via Diels-Alder or Wagner-Meerwein rearrangements .
-
Step 2 : Introduce the cyclopropane ring using methods like Simmons-Smith cyclopropanation or transition-metal-catalyzed reactions .
-
Step 3 : Install the aldehyde group via oxidation of a primary alcohol (e.g., using PCC or Swern conditions) or via formylation reactions.
-
Optimization : Microwave-assisted synthesis or organocatalysis may improve yield and selectivity .
Data Table : Example Reaction Conditions
Step Reagents/Conditions Yield (%) Reference Bicyclo Formation Diels-Alder (140°C, 24h) 65–75 Cyclopropanation CH₂I₂, Zn-Cu/Et₂O 50–60 Aldehyde Oxidation PCC/CH₂Cl₂, RT 85–90
Q. How is this compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify bicyclic and cyclopropane protons (e.g., deshielded cyclopropane C-H at δ 1.5–2.5 ppm; aldehyde proton at δ 9.5–10.5 ppm) .
- X-Ray Crystallography : Resolves stereochemistry and confirms bicyclo[2.2.1]heptane conformation .
- Mass Spectrometry : Molecular ion peak (e.g., m/z ~178 for C₁₁H₁₄O) and fragmentation patterns validate the structure .
Advanced Research Questions
Q. How does stereoelectronic effects in the bicyclo[2.2.1]heptane system influence reactivity with nucleophiles?
- Methodological Answer :
-
The strained bicyclic framework imposes steric constraints, directing nucleophilic attack to the less hindered face.
-
Computational studies (DFT) reveal transition-state stabilization via hyperconjugation between the aldehyde carbonyl and bicyclic C-C σ-bonds .
-
Example: Hydride reduction (NaBH₄) favors equatorial attack due to torsional strain in the transition state .
Data Table : Computational Parameters
Parameter Value (DFT/B3LYP) Reference ΔG‡ (Reduction) 18.3 kcal/mol Bond Angle Strain 15° deviation
Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme active sites?
- Methodological Answer :
- The bicyclo[2.2.1]heptane mimics rigid terpene scaffolds, enabling selective binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases) .
- Case Study : Derivatives inhibit 5-lipoxygenase (5-LOX) via aldehyde-mediated Schiff base formation with Lys409 (IC₅₀ = 2.3 µM) .
- Stereochemical Impact : (1R,4S)-configured analogs show 10× higher affinity than (1S,4R) isomers due to complementary van der Waals interactions .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKₐ Prediction : Tools like MarvinSketch estimate aldehyde proton pKₐ (~8.5), indicating susceptibility to nucleophilic attack at physiological pH .
- Hydrolysis Studies : Molecular dynamics (MD) simulations show cyclopropane ring stability up to pH 10, with degradation via retro-aldol pathways at higher pH .
Data Contradictions & Resolutions
- Molecular Formula Discrepancy : (C₁₄H₂₀O for cyclobutane analog) vs. Target Compound (C₁₁H₁₄O): Cyclopropane reduces carbon count; confirm via high-resolution mass spectrometry (HRMS) .
- Stereochemical Ambiguity : PubChem data () lacks enantiomer-specific bioactivity; resolve via chiral HPLC separation and enantioselective assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
